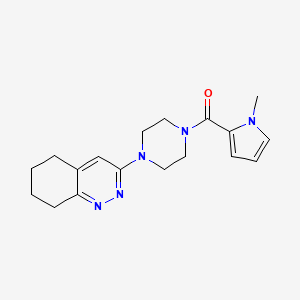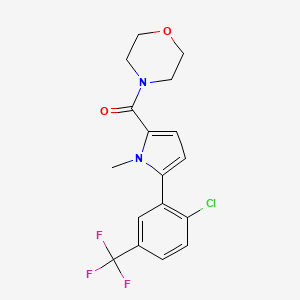
(5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C17H16ClF3N2O2 and its molecular weight is 372.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging of LRRK2 Enzyme in Parkinson's Disease : A study by Wang et al. (2017) synthesized a reference standard closely related to the compound , used as a PET agent for imaging the LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Influence on Cannabinoid Receptors : Landsman et al. (1997) investigated the effects of compounds structurally similar to the given compound on cannabinoid receptors, contributing to understanding of cannabinoid signaling (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
Analgesic Effects in Neuropathic Pain : Deseure et al. (2002) studied the analgesic effects of similar compounds in a rat model of trigeminal neuropathic pain, highlighting their potential in pain management (Deseure, Koek, Colpaert, & Adriaensen, 2002).
Synthesis and Structural Analysis : Kimbaris and Varvounis (2000) explored the synthesis and properties of related pyrrole derivatives, contributing to the knowledge of chemical synthesis techniques (Kimbaris & Varvounis, 2000).
Isomorphous Structures in Chemical Compounds : Swamy et al. (2013) studied isomorphous structures in heterocyclic compounds, including those similar to the given compound, enhancing understanding of molecular structures (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Properties
IUPAC Name |
[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylpyrrol-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2/c1-22-14(12-10-11(17(19,20)21)2-3-13(12)18)4-5-15(22)16(24)23-6-8-25-9-7-23/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNAMGZRCJYNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)N2CCOCC2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)
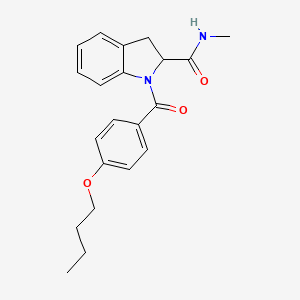

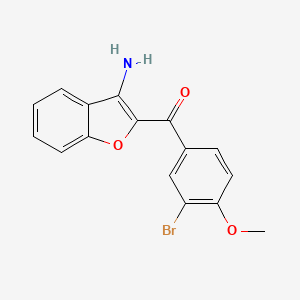
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)

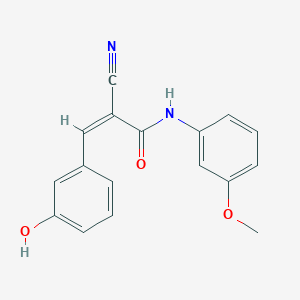
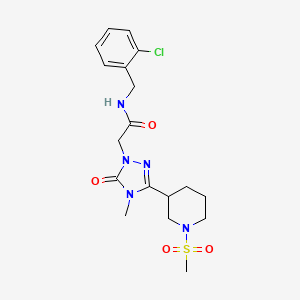
![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)

